Cas no 2866307-00-6 (Benzenemethanamine, 3-ethyl-5-methyl-, hydrochloride (1:1))

ベンゼンメタンアミン、3-エチル-5-メチル-、塩酸塩(1:1)は、有機合成化学において重要な中間体として利用される化合物です。分子式はC10H15N・HClで、分子量は185.69です。この化合物は、医薬品や農薬の合成において有用な構造単位を提供します。塩酸塩の形態であるため、取り扱いが容易で安定性に優れています。また、高い純度と均一性を備えており、実験室規模から工業生産まで幅広く適用可能です。特に、複雑な有機分子の構築において、選択的な反応性を示す点が特徴です。適切な保管条件下では長期保存が可能です。

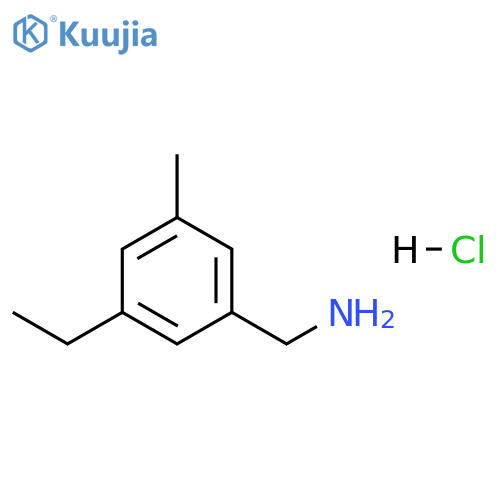

2866307-00-6 structure

商品名:Benzenemethanamine, 3-ethyl-5-methyl-, hydrochloride (1:1)

CAS番号:2866307-00-6

MF:C10H16ClN

メガワット:185.693741798401

CID:5867905

Benzenemethanamine, 3-ethyl-5-methyl-, hydrochloride (1:1) 化学的及び物理的性質

名前と識別子

-

- Benzenemethanamine, 3-ethyl-5-methyl-, hydrochloride (1:1)

-

- インチ: 1S/C10H15N.ClH/c1-3-9-4-8(2)5-10(6-9)7-11;/h4-6H,3,7,11H2,1-2H3;1H

- InChIKey: XVIRPYXOSAVIQU-UHFFFAOYSA-N

- ほほえんだ: C1(CN)=CC(C)=CC(CC)=C1.[H]Cl

Benzenemethanamine, 3-ethyl-5-methyl-, hydrochloride (1:1) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-39868520-5.0g |

1-(3-ethyl-5-methylphenyl)methanamine hydrochloride |

2866307-00-6 | 95.0% | 5.0g |

$1987.0 | 2025-03-16 | |

| Enamine | EN300-39868520-0.25g |

1-(3-ethyl-5-methylphenyl)methanamine hydrochloride |

2866307-00-6 | 95.0% | 0.25g |

$339.0 | 2025-03-16 | |

| Enamine | EN300-39868520-1.0g |

1-(3-ethyl-5-methylphenyl)methanamine hydrochloride |

2866307-00-6 | 95.0% | 1.0g |

$685.0 | 2025-03-16 | |

| Enamine | EN300-39868520-0.1g |

1-(3-ethyl-5-methylphenyl)methanamine hydrochloride |

2866307-00-6 | 95.0% | 0.1g |

$238.0 | 2025-03-16 | |

| 1PlusChem | 1P027X0A-1g |

1-(3-ethyl-5-methylphenyl)methanamine hydrochloride |

2866307-00-6 | 95% | 1g |

$909.00 | 2024-05-07 | |

| Aaron | AR027X8M-5g |

1-(3-ethyl-5-methylphenyl)methanamine hydrochloride |

2866307-00-6 | 95% | 5g |

$2758.00 | 2023-12-15 | |

| Aaron | AR027X8M-500mg |

1-(3-ethyl-5-methylphenyl)methanamine hydrochloride |

2866307-00-6 | 95% | 500mg |

$761.00 | 2025-02-15 | |

| Enamine | EN300-39868520-2.5g |

1-(3-ethyl-5-methylphenyl)methanamine hydrochloride |

2866307-00-6 | 95.0% | 2.5g |

$1343.0 | 2025-03-16 | |

| 1PlusChem | 1P027X0A-100mg |

1-(3-ethyl-5-methylphenyl)methanamine hydrochloride |

2866307-00-6 | 95% | 100mg |

$346.00 | 2024-05-07 | |

| Aaron | AR027X8M-50mg |

1-(3-ethyl-5-methylphenyl)methanamine hydrochloride |

2866307-00-6 | 95% | 50mg |

$245.00 | 2025-02-15 |

Benzenemethanamine, 3-ethyl-5-methyl-, hydrochloride (1:1) 関連文献

-

Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

-

Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

-

Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909

2866307-00-6 (Benzenemethanamine, 3-ethyl-5-methyl-, hydrochloride (1:1)) 関連製品

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量